

# A Comparative Structural Analysis of 2-(N-Methylanilino)ethanol and Its Positional Isomers

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## Compound of Interest

Compound Name: **2-(N-Methylanilino)ethanol**

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This guide provides an objective comparison of the structural and physicochemical properties of **2-(N-Methylanilino)ethanol** and its key positional isomers: 2-(N-methyl-o-toluidino)ethanol, 2-(N-methyl-m-toluidino)ethanol, and 2-(N-methyl-p-toluidino)ethanol. Understanding the distinct characteristics imparted by the seemingly subtle shift of a methyl group on the aromatic ring is crucial for applications in chemical synthesis, materials science, and drug development, where isomeric purity can significantly impact efficacy and safety. This document presents a compilation of experimental data to facilitate informed decisions in research and development.

## Physicochemical Properties

The position of the methyl group on the aniline ring influences the physical properties of these amino alcohols, such as their boiling point, density, and refractive index. These differences arise from variations in intermolecular forces, molecular symmetry, and packing efficiency in the liquid or solid state.

Property	2-(N-Methylanilino)ethanol	2-(N-methyl-o-toluidino)ethanol	2-(N-methyl-m-toluidino)ethanol	2-(N-methyl-p-toluidino)ethanol
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	C <sub>10</sub> H <sub>15</sub> NO	C <sub>10</sub> H <sub>15</sub> NO	C <sub>10</sub> H <sub>15</sub> NO
Molecular Weight (g/mol)	151.21[1]	165.23	179.26[2]	165.23[3]
Boiling Point (°C)	229 (lit.)[4]	No data available	114-115 / 1 mmHg (lit.)[2]	152-154 / 10 Torr[3]
Density (g/mL at 25 °C)	1.06 (lit.)[4]	No data available	1.019 (lit.)[2]	1.047[3]
Refractive Index (n <sub>20</sub> /D)	1.573 (lit.)[4]	No data available	1.555 (lit.)[2]	1.567[3]
Appearance	Light yellow oily transparent liquid[4]	-	Liquid[2]	Liquid[3]
Solubility	Slightly soluble in water, soluble in ethanol and ether[4]	Soluble in various organic solvents[5]	-	Soluble in various organic solvents[5]

## Spectroscopic Comparison

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. Here, we summarize the expected characteristic signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **2-(N-Methylanilino)ethanol** and its isomers.

Spectroscopic Technique	2-(N-Methylanilino)ethanol	2-(N-methyl-o-toluidino)ethanol	2-(N-methyl-m-toluidino)ethanol	2-(N-methyl-p-toluidino)ethanol
<sup>1</sup> H NMR		Aromatic protons (multiplet, distinct)	Aromatic protons (multiplet, distinct)	Aromatic protons (two doublets, characteristic of para-substitution), -
	Aromatic protons (multiplet), -CH <sub>2</sub> -N (triplet), -CH <sub>2</sub> -O (singlet), -	pattern due to ortho-substitution), -	meta-substitution), -	para-substitution), -
	CH <sub>3</sub> (singlet), -	CH <sub>2</sub> -N (triplet), -	CH <sub>2</sub> -N (triplet), -	CH <sub>2</sub> -N (triplet), -
	OH (singlet, broad)[1]	CH <sub>2</sub> -O (triplet), -	CH <sub>2</sub> -O (triplet), -	CH <sub>2</sub> -O (triplet), -
		N-CH <sub>3</sub> (singlet), Ar-CH <sub>3</sub> (singlet), -OH (singlet, broad)	N-CH <sub>3</sub> (singlet), Ar-CH <sub>3</sub> (singlet), -OH (singlet, broad)[6]	N-CH <sub>3</sub> (singlet), Ar-CH <sub>3</sub> (singlet), -OH (singlet, broad)
		Aromatic carbons	Aromatic carbons	Aromatic carbons
	Aromatic carbons, -CH <sub>2</sub> -N, -CH <sub>2</sub> -O, -N-CH <sub>3</sub> [1]	(including the methyl-substituted carbon), -CH <sub>2</sub> -N, -CH <sub>2</sub> -O, -N-CH <sub>3</sub> , Ar-CH <sub>3</sub>	(including the methyl-substituted carbon), -CH <sub>2</sub> -N, -CH <sub>2</sub> -O, -N-CH <sub>3</sub> , Ar-CH <sub>3</sub>	(including the methyl-substituted carbon), -CH <sub>2</sub> -N, -CH <sub>2</sub> -O, -N-CH <sub>3</sub> , Ar-CH <sub>3</sub>

		Similar to the parent compound with additional C-H bands for the methyl group. The out-of-plane bending region (below 900 cm <sup>-1</sup> ) will be characteristic of the ortho-disubstituted pattern. <sup>[9]</sup>	Similar to the parent compound with additional C-H bands for the methyl group. The out-of-plane bending region will be characteristic of the meta-disubstituted pattern.	Similar to the parent compound with additional C-H bands for the methyl group. The out-of-plane bending region will be characteristic of the para-disubstituted pattern.
IR (cm <sup>-1</sup> )	O-H (broad, ~3400), C-H aromatic (~3050), C-H aliphatic (~2950-2850), C=C aromatic (~1600, 1500), C-N (~1350), C-O (~1050) <sup>[7][8]</sup>	Molecular ion peak (M <sup>+</sup> ), fragmentation pattern will show a shift of 14 amu for the aromatic fragment containing the methyl group compared to the parent compound.	Molecular ion peak (M <sup>+</sup> ), fragmentation pattern will be similar to the ortho isomer, with potential subtle differences in fragment ion intensities.	Molecular ion peak (M <sup>+</sup> ), fragmentation pattern will be similar to the other toluidine isomers.
Mass Spec. (m/z)	Molecular ion peak (M <sup>+</sup> ), characteristic fragmentation pattern including loss of CH <sub>2</sub> OH and fragments related to the N-methylaniline moiety. <sup>[1]</sup>			

## Experimental Protocols

Accurate characterization and differentiation of these isomers rely on standardized experimental protocols.

## Synthesis of 2-(N-methyl-toluidino)ethanols

A general method for the synthesis of these compounds involves the N-alkylation of the corresponding N-methyltoluidine with 2-chloroethanol or the reaction of N-methyltoluidine with

ethylene oxide.

- Materials: N-methyl-o/m/p-toluidine, 2-chloroethanol (or ethylene oxide), a suitable base (e.g., sodium carbonate), and a solvent (e.g., ethanol or acetonitrile).
- Procedure:
  - Dissolve N-methyl-toluidine and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
  - Add 2-chloroethanol dropwise to the mixture.
  - Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
  - After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
  - Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
  - Purify the crude product by column chromatography or distillation under reduced pressure.

## Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms).
- Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

- Injector and Detector Temperatures: Typically set around 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
- Analysis: The isomers will exhibit different retention times based on their boiling points and polarity. The mass spectrum of each separated isomer can then be used for structural confirmation.

## Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

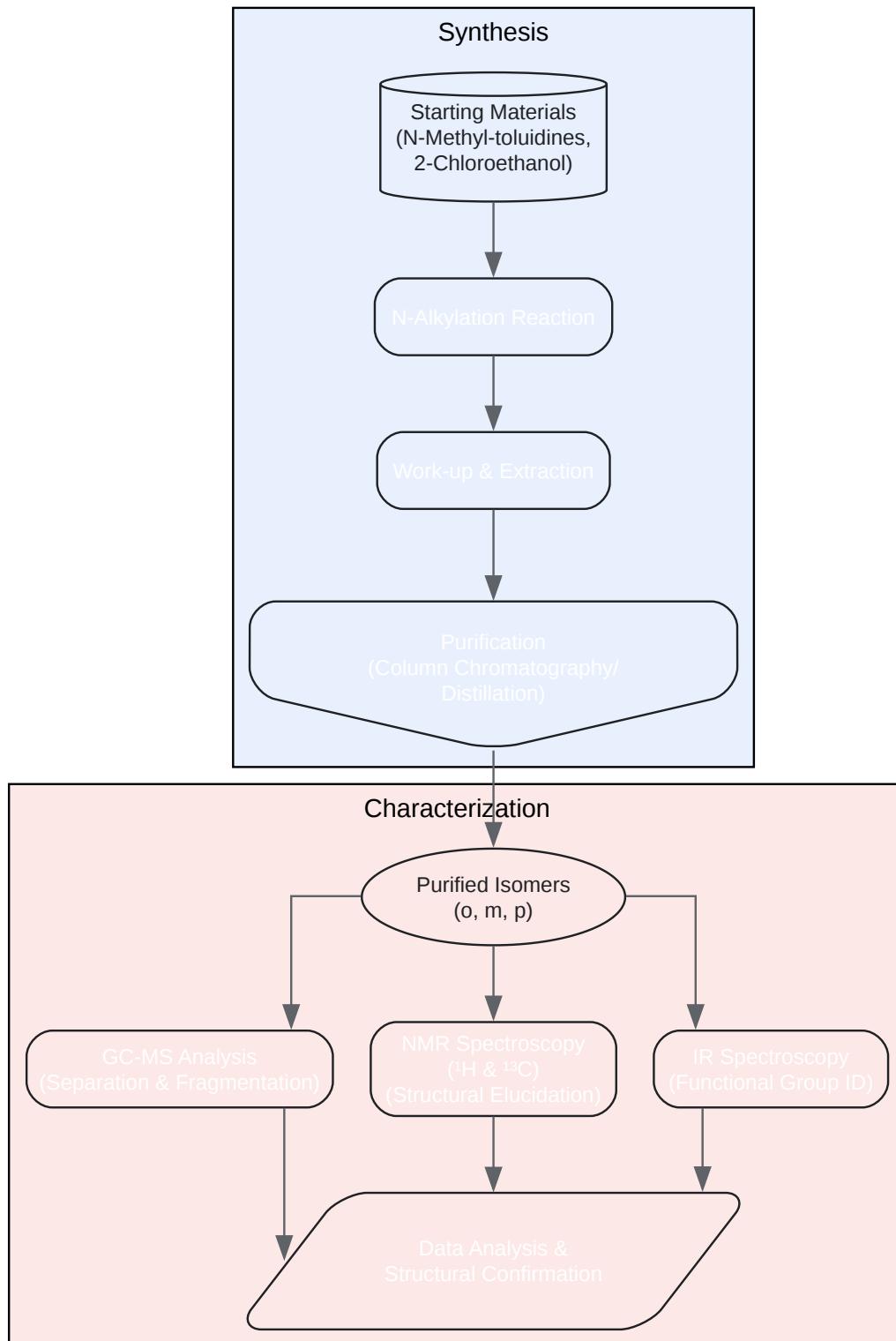
<sup>1</sup>H and <sup>13</sup>C NMR are essential for unambiguous structural elucidation.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Sample Preparation: Dissolve a small amount of the purified isomer in the chosen deuterated solvent.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra with appropriate parameters (e.g., pulse sequences, acquisition times, and relaxation delays).
- Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will provide detailed information about the molecular structure and allow for the differentiation of the ortho, meta, and para isomers.

## Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **2-(N-Methylanilino)ethanol** and its positional isomers.

## Workflow for Synthesis and Characterization of Amino Alcohol Isomers

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Caption: A typical workflow for the synthesis and characterization of amino alcohol isomers.

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